N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Procure CAS 251097-58-2 for hypothesis-driven research into mitochondrial apoptosis and ROS induction. This thiophene carboxamide features a unique 4-bromophenyl amide and 2,6-dichlorobenzyl sulfonyl substitution pattern, offering a differentiated chemotype relative to Tasisulam. Publicly available SAR data is absent—this compound enables your team to generate proprietary quantitative data on the 4-bromophenyl substitution's impact on intrinsic vs. extrinsic apoptosis pathways. Ideal for medicinal chemistry campaigns, sGC profiling studies (with NS 2028/ODQ controls), and focused library synthesis. Verify stock and request a competitive quote today.

Molecular Formula C18H12BrCl2NO3S2
Molecular Weight 505.22
CAS No. 251097-58-2
Cat. No. B2486845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
CAS251097-58-2
Molecular FormulaC18H12BrCl2NO3S2
Molecular Weight505.22
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C18H12BrCl2NO3S2/c19-11-4-6-12(7-5-11)22-18(23)17-16(8-9-26-17)27(24,25)10-13-14(20)2-1-3-15(13)21/h1-9H,10H2,(H,22,23)
InChIKeyXCZLWZOPLSQBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide (CAS 251097-58-2): Chemical Identity and Known Pharmacology


N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide (CAS 251097-58-2) is a synthetic thiophene carboxamide derivative with a molecular formula of C18H12BrCl2NO3S2 and a molecular weight of 505.23 g/mol . Publicly available authoritative databases associate this specific CAS number with a compound that induces tumor cell apoptosis via reactive oxygen species (ROS) induction and loss of mitochondrial membrane potential [1]. However, critical baseline pharmacology, such as quantitative potency data (IC50/EC50 values) against specific biological targets, is not available from primary research papers in the public domain. This lack of foundational quantitative data immediately limits the ability to draw meaningful, data-driven comparisons with potential chemical analogs.

Why Substituting N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide with a Class-Level Analog is Unsupported by Data


For a scientific user to perform a generic substitution, a clear understanding of the structure-activity relationship (SAR) for the compound's key functional groups is essential. In this case, such SAR data is absent from the primary literature. The specific combination of a 4-bromophenyl amide moiety and a 2,6-dichlorobenzyl sulfonyl group on the thiophene core likely imparts a unique pharmacological profile [1]. However, without quantitative comparative data against direct analogs—such as the N-methyl or N-(4-methylphenyl) derivatives that share the same sulfonyl-thiophene core —any decision to interchange them is an unqualified risk. The evidence required to deem them functionally equivalent simply does not exist in the public domain. Consequently, any substitution is scientifically unfounded and represents a potential failure point in a research or procurement workflow.

Quantitative Differentiation Evidence for N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide vs. Analogs


Absence of Target-Specific Potency Data Prevents Any Quantitative Comparison with N-Methyl and N-(4-Methylphenyl) Analogs

A direct quantitative comparison requires matched assay data for the target compound and its closest analogs. The N-methyl (CAS 251097-55-9) and N-(4-methylphenyl) (CAS 251097-78-6) analogs are commercially available and share the same core scaffold . However, a search of the primary literature and authoritative databases yields no public IC50, EC50, or Ki values for the target compound. Consequently, no quantified difference in potency, selectivity, or efficacy can be established.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Mechanism of Action is Not Quantitatively Differentiated from Tasisulam in Public Data

The compound's ascribed mechanism of action—apoptosis induction through ROS generation and mitochondrial membrane potential loss—is identically described for Tasisulam (CAS 519055-62-0) [1]. While Tasisulam has reported EC50 values of 10 µM and 25 µM against Calu-6 and A-375 cell lines, respectively [2], and ED50 values ranging from 5 to 31 µM against various leukemia cell lines [3], no such cell-based efficacy data exists for the target compound. Therefore, even if the mechanism is conserved, a quantified difference in cellular potency, which is crucial for selecting one over the other, is absent.

Cancer Biology Apoptosis Mechanism of Action

Selectivity Profile is Unknown and Cannot Be Matched Against Other sGC or Apoptosis Modulators

A key differentiator for a chemical probe is its selectivity profile. For example, the known soluble guanylyl cyclase (sGC) inhibitor NS 2028 is characterized by IC50 values of 30 nM (basal) and 200 nM (NO-stimulated) , and ODQ has an IC50 of ~20 nM . The target compound has been ambiguously associated with both sGC and apoptosis. No selectivity panel data, such as against a panel of kinases or other relevant enzymes, is publicly available. This makes it impossible to assess its utility as a selective chemical tool compared to well-characterized, standard-of-care probes like NS 2028 or ODQ.

Drug Discovery Selectivity Guanylyl Cyclase

Data-Limited Application Scenarios for N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide (CAS 251097-58-2)


Exploratory SAR Studies on the Thiophene Carboxamide Scaffold

The defined chemical structure can serve as a reference point in a systematic medicinal chemistry campaign to explore the SAR of the thiophene carboxamide scaffold. By synthesizing and testing this compound alongside available analogs (N-methyl, N-(4-methylphenyl)), a research team can generate proprietary, quantitative data on how the 4-bromophenyl substitution impacts a chosen biological readout, filling an existing public knowledge gap.

Comparative Apoptosis Research with a Structural Analog of Tasisulam

Based on its structural similarity to Tasisulam [1], this compound can be procured for hypothesis-driven research to investigate if the different substitution pattern alters the potency or nature of apoptosis induction (intrinsic vs. extrinsic) compared to the Tasisulam chemotype in a panel of cancer cell lines.

Profiling as a Potential Chemical Tool for sGC-Related Research

Given its ambiguous association with sGC implied by supplier databases, a researcher could use this compound in a focused profiling experiment against sGC and other relevant targets to determine if it acts as an inhibitor, activator, or null compound. This would establish its suitability as a chemical tool for studying cGMP signaling, with NS 2028 and ODQ serving as well-characterized controls.

Quote Request

Request a Quote for N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.